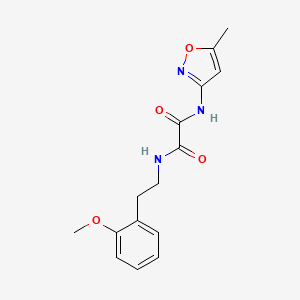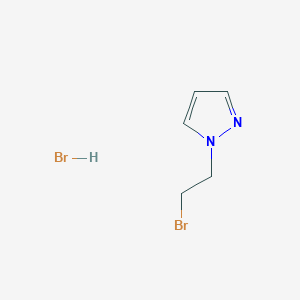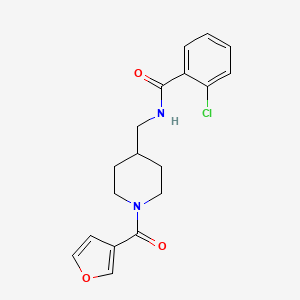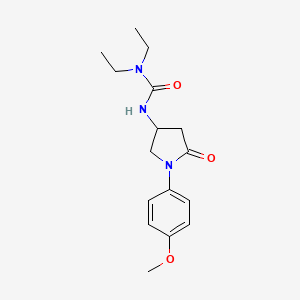
N1-(2-Methoxyphenethyl)-N2-(5-Methylisoxazol-3-yl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, while not directly studied in the provided papers, appears to be a derivative of isoxazole-based compounds. The papers provided focus on the synthesis and characterization of related isoxazole compounds, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the methylation of isoxazolin-5-ones or the reaction of N-methylhydroxylamine with β-oxoesters to obtain N-methylisoxazolin-5-ones, which are structurally related to the target compound . The synthesis process is validated by catalytic hydrogenation or alkaline hydrolysis, indicating that similar methods could potentially be applied to synthesize N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial for understanding their chemical behavior. In the case of the Schiff base 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible were used for characterization . The compound crystallizes in the monoclinic space group, and the presence of tautomerism plays a significant role in its properties. This suggests that a detailed spectroscopic analysis would be necessary to fully understand the structure of N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives can be inferred from their behavior under various conditions. For instance, the bromination of 3-phenyl and 4-phenyl isoxazole compounds using N-bromosuccinimide has been described . This indicates that the compound of interest may also undergo similar reactions, which could be useful in further functionalization or in understanding its reactivity profile.
Physical and Chemical Properties Analysis
The physical properties of isoxazole derivatives can vary significantly depending on the substitution pattern. The provided papers highlight differences in the solid-phase properties of 3-aryl and 4-aryl compounds . Additionally, the crystallographic data of a related Schiff base compound suggest that the target compound may also exhibit specific crystalline properties and tautomerism, which could affect its physical and chemical behavior . Understanding these properties is essential for the practical application of the compound in various fields.
Wissenschaftliche Forschungsanwendungen
- Isoxazol-5(4H)-one (Abbildung 1) sind heteropentacyclische Verbindungen, die in mehreren bioaktiven Molekülen mit pharmazeutischen und agrochemischen Eigenschaften vorkommen .
Mehrkomponentenreaktionen (MCRs) und Heterocyclensynthese
Biologische und medizinische Anwendungen
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(20)14(19)16-8-7-11-5-3-4-6-12(11)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDANSNCSURBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)





![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)
![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)